

quantitative analysis using 3-(Methoxy-d3)-L-tyrosine Hydrochloride

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Compound of Interest

Compound Name: *3-(Methoxy-d3)-L-tyrosine Hydrochloride*
Cat. No.: *B1162571*

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Application Note: High-Sensitivity LC-MS/MS Quantification of 3-Methoxytyrosine (3-OMD) in Plasma

Introduction

3-Methoxytyrosine (3-OMD), also known as 3-O-Methyldopa, is the primary metabolite of L-DOPA (Levodopa), the gold-standard therapy for Parkinson's disease (PD). It is formed via the O-methylation of L-DOPA by the enzyme catechol-O-methyltransferase (COMT).[1]

In clinical research and drug development, 3-OMD is a critical biomarker for two reasons:

- **Therapeutic Monitoring in PD:** High plasma levels of 3-OMD can compete with L-DOPA for transport across the blood-brain barrier via the Large Neutral Amino Acid Transporter (LAT1), potentially diminishing the therapeutic efficacy of L-DOPA.
- **AADC Deficiency Diagnosis:** Elevated 3-OMD is a hallmark diagnostic marker for Aromatic L-amino Acid Decarboxylase (AADC) deficiency, a rare genetic neurotransmitter disorder.

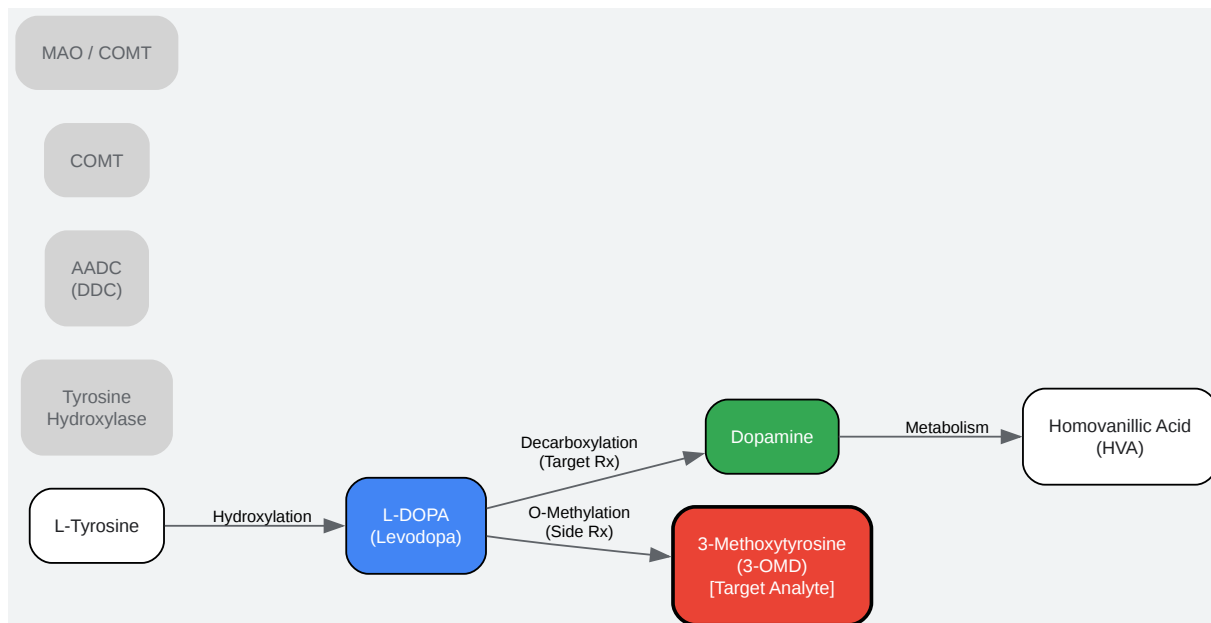
The Role of **3-(Methoxy-d3)-L-tyrosine Hydrochloride**: To achieve precise quantification in complex biological matrices like plasma, the use of a stable isotope-labeled internal standard (SIL-IS) is non-negotiable. **3-(Methoxy-d3)-L-tyrosine Hydrochloride** serves as the ideal IS. Its physicochemical properties—retention time, pKa, and ionization efficiency—are virtually identical to the endogenous analyte, yet it is mass-resolved by +3 Da. This allows it to perfectly compensate for matrix effects, extraction variability, and ionization suppression/enhancement in Electrospray Ionization (ESI).

Compound Snapshot & Properties

Property	Analyte (3-OMD)	Internal Standard (IS)
Chemical Name	3-Methoxy-L-tyrosine	3-(Methoxy-d3)-L-tyrosine HCl
Synonyms	3-O-Methyldopa; 3-OMD	3-OMD-d3; 3-O-Methyl-d3-dopa
CAS Number	7636-26-2	586954-09-8 (Free base)
Molecular Formula		
Molecular Weight	211.22 g/mol	~250.69 g/mol (Salt); 214.24 (Free Base)
Solubility	Water (Slight), 1M HCl (Good)	Water (Good), Methanol (Moderate)
Storage	-20°C, Desiccated	-20°C, Desiccated, Protected from light

Biological Context: The L-DOPA Pathway

Understanding the metabolic position of 3-OMD is crucial for interpreting assay data. The diagram below illustrates the competition between Dopamine synthesis (therapeutic goal) and 3-OMD formation (metabolic side-track).



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Caption: Metabolic pathway of L-DOPA. COMT converts L-DOPA to 3-OMD, bypassing Dopamine synthesis.[1]

Analytical Protocol: LC-MS/MS Workflow

A. Reagent Preparation

- Stock Solutions (1 mg/mL): Dissolve 3-OMD and 3-OMD-d3 HCl separately in 0.1 M HCl. The acidic environment prevents oxidation of the phenol group.
- Internal Standard Working Solution (ISWS): Dilute the 3-OMD-d3 stock to 500 ng/mL in 0.1% Formic Acid in Water.
- Calibration Standards: Prepare a curve in surrogate matrix (e.g., 4% BSA in PBS) or stripped plasma ranging from 10 ng/mL to 5000 ng/mL.

B. Sample Preparation (Protein Precipitation)

While Solid Phase Extraction (SPE) offers cleaner extracts, Protein Precipitation (PPT) is often sufficient for 3-OMD due to its relatively high physiological concentration (μM range) compared to other catecholamines.

- Aliquot: Transfer 50 μL of plasma into a 1.5 mL Eppendorf tube or 96-well plate.
- IS Addition: Add 20 μL of ISWS (3-OMD-d3). Vortex briefly.
- Precipitation: Add 200 μL of ice-cold 0.4 M Perchloric Acid (HClO_4).
 - Why Acid? Acid stabilizes the catechol/phenol moiety and precipitates proteins efficiently.
- Vortex & Centrifuge: Vortex for 30s. Centrifuge at 14,000 x g for 10 min at 4°C.
- Supernatant Transfer: Transfer the clear supernatant to an HPLC vial containing a glass insert.
- Injection: Inject 5-10 μL into the LC-MS/MS system.

C. LC-MS/MS Conditions

Chromatography (LC):

- Column: Pentafluorophenyl (PFP) columns (e.g., Agilent Pursuit PFP or chemically equivalent) are superior to C18 for retaining polar aromatic compounds like 3-OMD.
 - Alternative: Atlantis T3 (C18) can be used with high aqueous content.
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Methanol.
- Flow Rate: 0.4 mL/min.
- Gradient:
 - 0.0 min: 2% B

- 0.5 min: 2% B
- 3.0 min: 40% B (Slow ramp ensures separation from isobaric interferences)
- 3.1 min: 95% B (Wash)
- 4.0 min: 95% B
- 4.1 min: 2% B (Re-equilibration)
- Total Run Time: 6.0 min.

Mass Spectrometry (MS):

- Ionization: ESI Positive Mode ().
- Source Temp: 500°C.
- Capillary Voltage: 3500 V.
- Detection: Multiple Reaction Monitoring (MRM).[\[1\]](#)[\[2\]](#)[\[3\]](#)

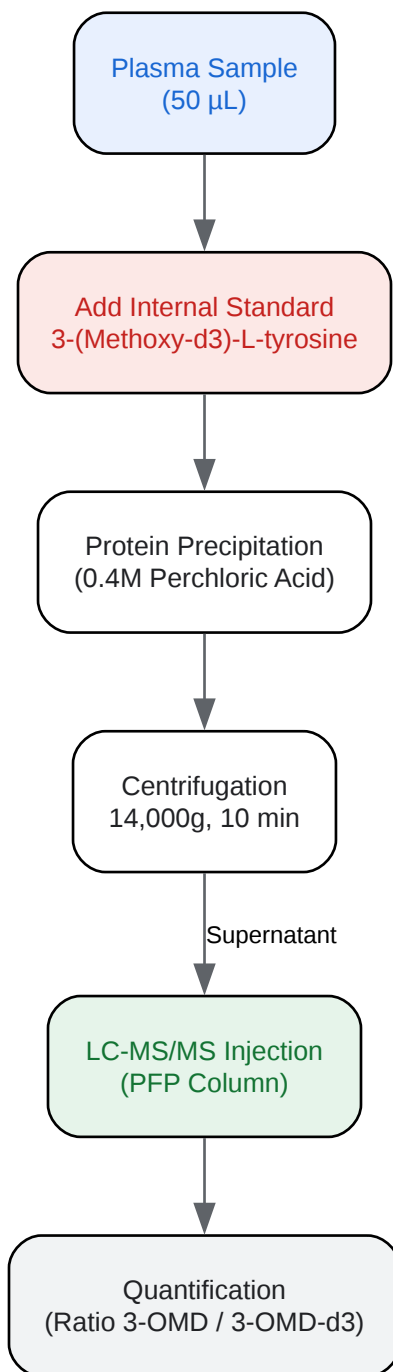
MRM Transitions Table:

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (V)	Dwell Time (ms)
3-OMD	212.1	166.1 (Quant)	15	50
149.1 (Qual)	25	50		
3-OMD-d3 (IS)	215.1	169.1 (Quant)	15	50

Note on Fragmentation: The primary transition (212->166) corresponds to the loss of the carboxylic acid group (

, 46 Da). Since the deuterium label is on the methoxy group at position 3, and the methoxy group is retained in this fragment, the IS transition shifts exactly by +3 Da (215->169).

Workflow Diagram



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Caption: Step-by-step sample preparation and analysis workflow.

Method Validation & Performance

To ensure scientific integrity, the method must be validated according to FDA/EMA bioanalytical guidelines.

- **Linearity:** The method typically demonstrates linearity from 10 ng/mL to 5000 ng/mL (), covering the expected therapeutic range (often 500–3000 ng/mL in L-DOPA treated patients).
- **Precision & Accuracy:** Intra-day and Inter-day CV% should be <15% (20% at LLOQ).
- **Matrix Effect:** Calculate the Matrix Factor (MF) using the IS.
 - The use of 3-(Methoxy-d3)-L-tyrosine typically results in an IS-normalized MF close to 1.0, proving that the IS effectively tracks the analyte's suppression.

Troubleshooting & Optimization

- **Peak Tailing:** 3-OMD is an amino acid and can interact with silanols on the column. If tailing occurs, ensure the mobile phase pH is acidic (pH ~3.0 with formic acid) to protonate the amine and suppress silanol activity.
- **Carryover:** Due to the high solubility of 3-OMD, carryover is rare but possible. Use a needle wash of 50:50 Methanol:Water with 0.1% Formic Acid.
- **Interference:** 3-Methoxytyramine (3-MT) is a structural isomer (dopamine metabolite).[4] However, 3-MT has a different molecular weight (167.2 Da) and transition (168->119), so it does not interfere mass-spectrometrically. The main isobaric interference would be from isomeric amino acids, which the PFP column resolves.

References

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